Cas no 37248-47-8 (Validamycin A)

Validamycin A 化学的及び物理的性質
名前と識別子
-
- D-chiro-Inositol, 1,5,6-trideoxy-3-O-beta-D-glucopyranosyl-
- Validamycin A
- Validamycin
- (1S-(1a,4a,5B,6a))-1,5,6-Trideoxy-3-O-B-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-d-chiro-inositol
- (1S-(1alpha,4alpha,5beta,6alpha))-1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- D-1,5,6-Trideoxy-3-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiroinositol
- (1R,2R,3S,4S,6R)-2,3-dihydroxy-6-hydroxymethyl-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino]cyclohexyl β-D-glucopyranoside
- 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- 2,6)-2,3-Dihydroxy-6-hydromethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- 2,6)-2,3-Dihydroxy-6-hydroxymethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- jiangonmycin
- Jinganmycin A
- Jinggangmycin
- MYCIN
- SOLACOL
- VALDIDAMYCIN
- VALIDACIN
- validomycin A
- valimon
- 2-[2,3-Dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)-1-cyclohex-2-enyl]amino]cyclohexoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- CHEBI:29703
- (2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- AS-15281
- (2R,3R,4S,5S,6R)-2-(((1R,2R,3S,4S,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 58194-43-7
- HSDB 6745
- Validamycin A Sulfate salt (Technical grade)
- CS-0012869
- SCHEMBL3121491
- 1L-(1,3,4/2,6)-2,3-Dihydroxy-6-hydromethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- (2R,3R,4S,5S,6R)-2-((1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enylamino)cyclohexyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- CHEMBL1923413
- D-1,5,6-TRIDEOXY-3-O-.BETA.-D-GLUCOPYRANOSYL-5- (HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2- CYCLOHEXEN-1-YL)AMINO)-D-CHIROINOSITOL
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-.BETA.-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-
- HY-B0856
- AC-32607
- W-204201
- MFCD09028089
- T-7545-A
- Cepex 10SL; Validacin
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-3-O-.BETA.-D-GLUCOPYRANOSYL- 5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2- CYCLOHEXEN-1-YL)AMINO)-, (1S-(1-.ALPHA.,4-.ALPHA.,5-.BETA.,6- .ALPHA.))-
- D-Chiro-inositol,1,5,6-trideoxy-3-O-beta-D-glucopyranosyl-
- (+)-validamycin A
- D-chiro-Inositol, 1,5,6-trideoxy-4-O-.beta.-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
- (1S-(1.ALPHA.,4.ALPHA.,5.BETA.,6.ALPHA.))-1,5,6-TRIDEOXY-4-O-.BETA.-D- GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3- (HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-D-CHIRO-INOSITOL
- Validamycin A, PESTANAL(R), analytical standard
- DTXSID4058073
- 1L-(1,3,4/2,6)-2,3-DIHYDROXY-6-HYDROMETHYL-4-((1S,4R,5S,6S)- 4,5,6-TRIHYDROXY-3-HYDROXYMETHYLCYCLOHEX-2- ENYLAMINO)CYCLOHEXYL .BETA.-D-GLUCOPYRANOSIDE
- VALIDAMYCIN A [HSDB]
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-.BETA.-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-, (1S-(1.ALPHA.,4.ALPHA.,5.BETA.,6.ALPHA.))-
- AKOS016012982
- 1L-(1,3,4/2,6)-2,3-Dihydroxy-6-hydroxymethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl beta-D-glucopyranoside
- AG-F-30599
- D-chiro-Inositol, 1,5,6-trideoxy-3-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-, (1S-(1-alpha,4-alpha,5-beta,6-alpha))-
- 1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- (1S-(1A,4A,5B,6A))-1,5,6-TRIDEOXY-3-O-B-D-GLUCOPYRANOSYL-5- (HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2- CYCLOHEXEN-1-YL)AMINO)-D-CHIRO-INOSITOL
- 37248-47-8
- UNII-313E9620QS
- 313E9620QS
- VALIDAMYCINS VALIDAMYCIN A [MI]
- (1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl beta-D-glucopyranoside
- (2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- 1L-(1,3,4/2,6)-2,3-DIHYDROXY-6-HYDROXYMETHYL-4- ((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-HYDROXYMETHYLCYCLOHEX-2- ENYLAMINO)CYCLOHEXYL .BETA.-D-GLUCOPYRANOSIDE
- Validamycin A (>70%) Hydrochloride Salt
- Beta-D-Galactosylvalidoxylamine A
- 1l-(1,3,4/2,6)-2,3-dihydroxy-6-hydroxymethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino)cyclohexyl I2-D-glucopyranoside
- 1,5,6-Trideoxy-4-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- (2R,5S)-2-((1R,2R,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexyl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 1,5,6-Trideoxy-4-O-I2-D-glucopyranosyl-5-(hydroxymethyl)-1-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- (1S-(1a,4a,5B,6a))-1,5,6-trideoxy-3-O-B-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-=2-cyclohexen-1-yl)amino)-d-chiro-inositol
- 1,5,6-Trideoxy-4-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- VALIDAMYCINS VALIDAMYCIN A
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-BETA-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-, (1S-(1ALPHA,4ALPHA,5BETA,6ALPHA))-
- (2R,3R,4S,5S,6R)-2-((1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexoxy)-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- D-chiro-Inositol, 1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-
- (1S-(1 alpha, 4 alpha, 5 beta, 6 alpha))-1,5,6-trideoxy-4-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- 1,5,6-Trideoxy-4-O-I2-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-D-chiro-inositol
- Validamycin; CE30; JARYYMUOCXVXNK-CSLFJTBJSA-N
- (1S(1alpha,4alpha,5beta,6alpha))1,5,6trideoxy4ObetaDglucopyranosyl5(hydroxymethyl)1((4,5,6trihydroxy3(hydroxymethyl)2cyclohexen1yl)amino)Dchiroinositol
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-4-O-BETA-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-
- 1L(1,3,4/2,6)2,3Dihydroxy6hydroxymethyl4((1S,4R,5S,6S)4,5,6trihydroxy3hydroxymethylcyclohex2enylamino)cyclohexyl betaDglucopyranoside
- (1S-(1a,4a,5b,6a))-1,5,6-Trideoxy-4-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiro-inositol
- (1S(1a,4a,5b,6a))1,5,6Trideoxy3ObDglucopyranosyl5(hydroxymethyl)1((4,5,6trihydroxy3(hydroxymethyl)2cyclohexen1yl)amino)Dchiroinositol
- 1L-(1,3,4/2,6)-2,3-DIHYDROXY-6-HYDROMETHYL-4-((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-HYDROXYMETHYLCYCLOHEX-2-ENYLAMINO)CYCLOHEXYL .BETA.-D-GLUCOPYRANOSIDE
- (2R,5S)-2-[(1R,2R,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- D-1,5,6-Trideoxy-3-O-b-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiroinositol
- 1L-(1,3,4/2,6)-2,3-dihydroxy-6-hydromethyl-4-((1S,4R,5S,6S)-4,5,6-trihydroxy-3-hydroxymethylcyclohex-2-enylamino) cyclohexyl beta-D-glucopyranoside
- D-CHIRO-INOSITOL, 1,5,6-TRIDEOXY-3-O-.BETA.-D-GLUCOPYRANOSYL-5-(HYDROXYMETHYL)-1-((4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-, (1S-(1-.ALPHA.,4-.ALPHA.,5-.BETA.,6-.ALPHA.))-
- DTXCID0031841
- D1,5,6Trideoxy3ObetaDglucopyranosyl5(hydroxymethyl)1((4,5,6trihydroxy3(hydroxymethyl)2cyclohexen1yl)amino)Dchiroinositol
- 1L(1,3,4/2,6)2,3Dihydroxy6hydromethyl4((1S,4R,5S,6S)4,5,6trihydroxy3hydroxymethylcyclohex2enylamino)cyclohexyl betaDglucopyranoside
- T7545A
- (1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexyl beta-D-glucopyranoside
- D-1,5,6-Trideoxy-3-O-I2-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl)amino)-D-chiroinositol
- JARYYMUOCXVXNK-CSLFJTBJSA-N
-
- MDL: MFCD09028089
- インチ: 1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2
- InChIKey: JARYYMUOCXVXNK-CSLFJTBJSA-N
- ほほえんだ: C1=C(CO)[C@H]([C@@H]([C@H]([C@H]1N[C@H]2C[C@H](CO)[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 497.21100
- どういたいしつりょう: 497.211
- 同位体原子数: 0
- 水素結合ドナー数: 12
- 水素結合受容体数: 14
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 697
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 253A^2
- 疎水性パラメータ計算基準値(XlogP): -6.3
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.6900
- ゆうかいてん: 130-135 ºC
- ふってん: 813.7°Cat760mmHg
- フラッシュポイント: 445.9°C
- 屈折率: 1.689
- PSA: 253.02000
- LogP: -6.36180
- ひせんこうど: +44° - +50° (c=1, H2O)
- 酸性度係数(pKa): 6.0(at 25℃)
Validamycin A セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store long-term at 2-8°C
Validamycin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | V943435-100mg |
Validamycin A Sulfate salt (Technical grade) |
37248-47-8 | 100mg |
$ 862.00 | 2023-09-05 | ||
Biosynth | AV59477-250 mg |
Validamycin A |
37248-47-8 | 250MG |
$254.10 | 2023-01-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V32440-5g |
Validamycin |
37248-47-8 | USP | 5g |
¥599.0 | 2023-09-06 | |
TRC | V943435-50mg |
Validamycin A Sulfate salt (Technical grade) |
37248-47-8 | 50mg |
$ 460.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V32440-1g |
Validamycin |
37248-47-8 | 1g |
¥279.0 | 2021-09-07 | ||
eNovation Chemicals LLC | Y1055346-250mg |
Validamycin |
37248-47-8 | 95% | 250mg |
$210 | 2023-05-17 | |
TRC | V943435-250mg |
Validamycin A Sulfate salt (Technical grade) |
37248-47-8 | 250mg |
$178.00 | 2023-05-17 | ||
MedChemExpress | HY-B0856-100mg |
Validamycin A |
37248-47-8 | ≥60.0% | 100mg |
¥500 | 2024-04-18 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17077-100g |
Validamycin |
37248-47-8 | USP | 100g |
¥4000.00 | 2021-09-02 | |
MedChemExpress | HY-B0856-10mM*1mLinWater |
Validamycin A |
37248-47-8 | ≥60.0% | 10mM*1mLinWater |
¥550 | 2022-05-18 |
Validamycin A 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
Validamycin Aに関する追加情報
Comprehensive Overview of Validamycin A (CAS No. 37248-47-8): Applications, Mechanism, and Industry Trends
Validamycin A (CAS No. 37248-47-8) is a naturally occurring antibiotic and antifungal agent derived from Streptomyces hygroscopicus. This compound belongs to the aminoglycoside family and is widely recognized for its role in agricultural biotechnology, particularly in controlling fungal pathogens like Rhizoctonia solani. With the increasing demand for sustainable farming practices, Validamycin A has gained attention as an eco-friendly alternative to synthetic fungicides. Its unique mechanism of action—inhibiting trehalase enzymes—disrupts fungal cell wall integrity without harming beneficial organisms, making it a biopesticide of choice in integrated pest management (IPM) systems.
Recent studies highlight the growing interest in Validamycin A for its potential applications beyond agriculture. Researchers are exploring its efficacy in plant disease resistance enhancement and even in human health contexts, such as modulating glucose metabolism due to its trehalase inhibition properties. This dual utility aligns with the "One Health" initiative, a trending topic linking environmental, animal, and human well-being. As consumers prioritize organic produce, the demand for Validamycin A-based products like Validacin and Jinggangmycin has surged, reflecting its commercial viability.
From a technical perspective, CAS No. 37248-47-8 identifies Validamycin A as a white crystalline powder soluble in water, with a molecular formula of C20H35NO13. Its stability under moderate pH conditions (5–7) ensures compatibility with common crop protection formulations. Analytical methods such as HPLC and LC-MS are routinely employed for quality control, addressing concerns about pesticide residues—a hot topic in food safety discussions. Regulatory agencies like the EPA and EFSA have approved its use within specified thresholds, reinforcing its safety profile.
The production of Validamycin A involves fermentation technology, a process scrutinized for sustainability. Innovations in strain optimization and bioengineering aim to increase yield while reducing carbon footprint, responding to the "green chemistry" movement. Meanwhile, patent landscapes reveal competitive developments in derivative synthesis, suggesting future expansions into novel agrochemicals or pharmaceuticals. For farmers and agronomists, understanding its application timing and resistance management strategies remains critical to maximize efficacy.
In conclusion, Validamycin A (CAS No. 37248-47-8) exemplifies the convergence of agricultural innovation and ecological responsibility. Its multifaceted role—from safeguarding rice crops against sheath blight to inspiring biomedical research—positions it as a compound of enduring relevance. As global trends emphasize sustainable agriculture and precision farming, this molecule’s adaptability ensures its continued prominence in science and industry.
37248-47-8 (Validamycin A) 関連製品
- 38231-86-6(Valienamine)
- 12650-71-4(Validamycin E)
- 12650-70-3(Validamycin C)
- 17090-79-8(Monensin)
- 65101-87-3(Nanchangmycin)
- 56180-94-0(Acarbose)
- 102583-47-1(Validamycin B)
- 12650-67-8(Validamycin D)
- 2137087-76-2(N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide)
- 1216835-39-0(N-(4-methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)

